1-(2,5-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine
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Overview
Description
1-(2,5-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine is a complex organic compound that features a dichlorophenyl group and a fluorophenyl group linked through a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a similar nucleophilic aromatic substitution reaction, using a dichlorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2,5-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to certain receptors, altering their activity and leading to physiological effects.
Enzymes: It may inhibit or activate enzymes, affecting metabolic pathways and cellular processes.
Pathways: The compound can modulate signaling pathways, influencing cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
Phosphorus-Containing Compounds: Compounds with varying oxidation states and chemical environments, such as GaP, InP, and H3PO4.
Uniqueness
1-(2,5-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine is unique due to its specific combination of dichlorophenyl and fluorophenyl groups linked through a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H15Cl2FN2O |
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Molecular Weight |
353.2 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15Cl2FN2O/c18-12-1-6-16(19)15(11-12)17(23)22-9-7-21(8-10-22)14-4-2-13(20)3-5-14/h1-6,11H,7-10H2 |
InChI Key |
CCOZPYANPAOWMY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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